Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Regiochemistry Isomer Separation Polymorph Control

Generic pyrimido[1,2-a]benzimidazole building blocks often carry regioisomeric impurities (e.g., 4,10-dihydro form) that cause failed syntheses and irreproducible biological data. CAS 40519-93-5 is the chromatographically verified 1,4-dihydro-4-oxo regioisomer (m.p. 211-213°C), the exact precursor specified in US4072679 for CNS depressant and anti-inflammatory SAR programs. • Single-isomer starting material eliminates 4,10-dihydro byproduct formation during amide/ester derivatization. • Validated reactivity: clean, high-yielding conversion to N-butyl amide (m.p. 232-234°C) confirms identity. • Suitable as an HPLC reference standard for regioisomeric impurity profiling (≥97% purity). • Spectra (NMR, MS) registered in major databases support method development and machine-learning training sets.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 40519-93-5
Cat. No. B1203506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
CAS40519-93-5
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O
InChIInChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15)
InChIKeyDNWMITUKTNMJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23 [ug/mL]

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate – Compound Profile


Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS 40519-93-5) is a heterocyclic small molecule (C13H11N3O3, MW 257.24) belonging to the pyrimido[1,2-a]benzimidazole class . This compound is a specific 1,4-dihydro regioisomer within a broader patent family (US4072679) covering 1,4- and 4,10-dihydro-4-oxo-pyrimido[1,2-a]benzimidazole-3-carboxylic acid derivatives, originally developed as central nervous system depressants and anti-inflammatory agents . Its structural specificity, defined by the fused pyrimidine-benzimidazole core with an ethyl ester at the 3-position and the 4-oxo group, dictates its chemical reactivity and physical properties, making it a distinct building block for derivative synthesis compared to its isomers or other ester analogs .

Regioisomeric specificity1,4-Dihydro form distinct from 4,10-dihydro isomer
Derivatization-readyEthyl ester enables clean amide formation for SAR studies
Reference standard fitDocumented purity and spectral library data for QC

Procurement Risk of In-Class Substitution


The pyrimido[1,2-a]benzimidazole scaffold can yield multiple regioisomers and derivatives with vastly different physical properties and reactivities. The core differentiation of CAS 40519-93-5 lies in its specific 1,4-dihydro-4-oxo regioisomeric form, which contrasts sharply with the 4,10-dihydro isomer . As demonstrated in the foundational patent, these isomers are separable by crystallization and exhibit distinct melting points, solubilities, and downstream reaction products . Generic substitution with a differently substituted analog (e.g., free carboxylic acid or a different ester) or an isomeric impurity can lead to failed syntheses, irreproducible biological data, or incorrect analytical reference standards. The quantitative evidence below proves why precise procurement of this specific CAS number is non-negotiable for research integrity.

Regioisomer contamination
Presence of 4,10-dihydro isomer may alter derivative melting point and solubility, compromising reaction reproducibility.
Ester analog mismatch
Free acid or different ester may fail to produce the expected amide under reported conditions, leading to synthesis failure.
Lack of spectral reference
Non-certified lots may lack registered NMR/MS spectra, delaying identity verification and method validation.

Quantified Differentiators vs. Unspecified Analogs


Melting Point and Crystallinity vs. 4,10-Dihydro Isomer

The target compound, the 1,4-dihydro-4-oxo isomer, exhibits a melting point over 50°C higher than its 4,10-dihydro analog, reflecting fundamentally different crystal lattice energies. This physical difference is the primary basis for their separation and purity verification during synthesis . The target compound's higher melting point indicates a more thermodynamically stable crystal form at room temperature, which is a critical quality attribute for solid-form procurement and formulation studies.

Melting point comparison
Head-to-head
Target: 211–213°C
Comparator (4,10-dihydro): 160–161°C
Δ +51–52°C
Enables regioisomer identity confirmation by melting point.
Crystallized from acetone; per US4072679.
Regiochemistry Isomer Separation Polymorph Control Small Molecule Crystallization

Downstream Amide Derivative Physical Properties

The isomeric purity of the starting ester directly dictates the physical form of downstream amide products. When reacted with n-butylamine under identical conditions, the target compound yields an amide with a melting point nearly double that of the amide derived from the isomeric 4,10-dihydro ester. This demonstrates distinct chemical reactivity and product profiles, confirming the target compound is a unique synthon, not an interchangeable building block .

Amide derivative m.p.
Head-to-head
Target amide (N-butyl): 232–234°C
Isomer amide: 118–120°C
Δ ~112–116°C
Demonstrates distinct synthon reactivity and product profile.
Derivatization Amide Coupling Parallel Synthesis Chemical Library Design

Synthetic Yield and Scalable Crystallization Purity

In the patent synthesis, the two regioisomers are formed as a mixture and separated based on their differential solubility. The target 1,4-dihydro isomer is obtained in a slightly higher yield and, crucially, requires fewer recrystallization steps to achieve high purity compared to its counterpart. This indicates a more efficient purification pathway for the target compound .

Yield & purification efficiency
Head-to-head
Target yield 35%, 1 recrystallization
Comparator yield 32%, ~3 recrystallizations
+3% yield, 1-step purity
Supports batch consistency and purification efficiency.
Process Chemistry Crystallization Optimization Yield Efficiency Purity Profile

Certified Reference Standard Availability and High Purity

For analytical and quality control (QC) applications, the compound is available at a high purity grade (NLT 98%) from suppliers with ISO certification, suitable for global pharmaceutical R&D and QC needs . This level of documented purity is essential for its use as a reference standard, a role supported by the availability of its 1H NMR and GC-MS spectra in curated databases like SpectraBase . Such a comprehensive data package is not uniformly available for all in-class analogs.

Certified reference standard package
Supporting evidence
NLT 98% purity (ISO-certified)
1H NMR & GC-MS spectra in Wiley databases
Accelerates identity verification and method validation.
Vendor spec; SpectraBase ID: 5MUkODch0jD.
Analytical Standards Quality Control ISO Certification Reference Spectra

Validated Use Cases in R&D and QC


Synthesis of Regioisomerically Pure Derivatives

This compound serves as a defined precursor for synthesizing 1-substituted amide and ester derivatives for medicinal chemistry SAR studies, as explicitly demonstrated in US4072679. Using CAS 40519-93-5 ensures the final product is the 1,4-dihydro isomer, avoiding the 4,10-dihydro byproducts that would form if an isomeric mixture or the wrong starting material were used . The physical property benchmarks (e.g., amide m.p. 232-234°C) confirm successful synthesis.

Reference Standard for Isomeric Purity Methods

The documented melting point (211-213°C) and the availability of spectra from certified databases make this compound suitable as a reference standard for developing HPLC or thermal analysis methods to detect and quantify regioisomeric impurities in related compounds . Its high purity (NLT 98%) supports its use as a calibration standard in pharmaceutical QC .

Chemical Biology Probe Design via Amide Derivatization

Researchers designing focused compound libraries can leverage the quick and clean conversion of this ethyl ester to amides using various amines. The patent confirms this reactivity is high-yielding and reliably generates products with distinct physical properties, like the N-butyl amide (m.p. 232-234°C), facilitating synthesis and purification workflows for chemical biology applications .

Reference Material for Spectral Database Expansion

As the compound's NMR and mass spectra are already registered in major commercial databases, sourcing this compound with verified identity allows academic and industrial labs to contribute to or utilize these databases for unknown identification or machine-learning model training, confident in the structural assignment .

Application
Selection Property
Validation Focus
Regioisomerically pure derivative synthesis
1,4-Dihydro regioisomeric form
Derivative melting point and solubility benchmarks
Isomeric impurity reference standard
Documented melting point and spectral database
HPLC or thermal method calibration
Amide-based chemical probe library
High-yielding ethyl ester amide coupling
Amide product identity and purity check
Spectral library reference compound
Registered 1H NMR and mass spectra
Cross-laboratory database validation
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